molecular formula C9H5ClN+ B12612637 2-(4-Cyanophenyl)chloriren-1-ium CAS No. 919791-44-9

2-(4-Cyanophenyl)chloriren-1-ium

Cat. No.: B12612637
CAS No.: 919791-44-9
M. Wt: 162.59 g/mol
InChI Key: FYIQABQKAUMOLX-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)chloriren-1-ium is a chemical compound characterized by the presence of a chlorirenium ion attached to a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenyl)chloriren-1-ium typically involves the reaction of 4-cyanophenyl derivatives with chlorirenium precursors under controlled conditions. One common method involves the use of 4-cyanophenylboronic acid and chlorirenium salts in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenyl)chloriren-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanophenyl)chloriren-1-ium has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)chloriren-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Cyanophenyl)chloriren-1-ium is unique due to its chlorirenium ion, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are advantageous .

Properties

CAS No.

919791-44-9

Molecular Formula

C9H5ClN+

Molecular Weight

162.59 g/mol

IUPAC Name

4-(1-chloroniacycloprop-2-en-2-yl)benzonitrile

InChI

InChI=1S/C9H5ClN/c11-6-7-1-3-8(4-2-7)9-5-10-9/h1-5H/q+1

InChI Key

FYIQABQKAUMOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C[Cl+]2

Origin of Product

United States

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